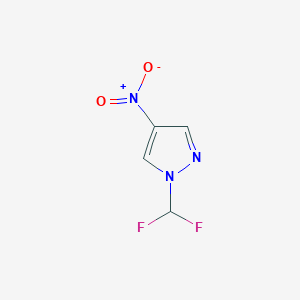

1-(difluoromethyl)-4-nitro-1H-pyrazole

CAS No.: 956477-64-8

Cat. No.: VC7128761

Molecular Formula: C4H3F2N3O2

Molecular Weight: 163.084

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 956477-64-8 |

|---|---|

| Molecular Formula | C4H3F2N3O2 |

| Molecular Weight | 163.084 |

| IUPAC Name | 1-(difluoromethyl)-4-nitropyrazole |

| Standard InChI | InChI=1S/C4H3F2N3O2/c5-4(6)8-2-3(1-7-8)9(10)11/h1-2,4H |

| Standard InChI Key | VCURCUIEDUUUEA-UHFFFAOYSA-N |

| SMILES | C1=C(C=NN1C(F)F)[N+](=O)[O-] |

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

1-(Difluoromethyl)-4-nitro-1H-pyrazole belongs to the pyrazole family, a class of heterocyclic aromatic organic compounds characterized by a five-membered ring with two adjacent nitrogen atoms. The substitution of a difluoromethyl group (-CFH) at the 1-position and a nitro group (-NO) at the 4-position confers distinct electronic and steric properties. The compound’s exact mass is 163.019 g/mol, with a polar surface area (PSA) of 63.64 Ų and a logP value of 1.71, indicating moderate lipophilicity .

Physicochemical Data

Key physicochemical parameters are summarized below:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 163.08 g/mol | |

| Boiling Point | 87–90°C (20 mmHg) | |

| Appearance | Pale yellow to yellow oil | |

| Purity | ≥99% |

The compound’s stability under ambient storage conditions and compatibility with common organic solvents enhance its utility in synthetic workflows .

Synthesis and Manufacturing

Industrial Production Methods

The synthesis of 1-(difluoromethyl)-4-nitro-1H-pyrazole typically involves the difluoromethylation of 4-nitro-1H-pyrazole. This reaction employs difluoromethylating agents such as sodium chlorodifluoroacetate (SCDA) or diethylaminosulfur trifluoride (DAST) under controlled conditions . A simplified reaction scheme is as follows:

Here, represents the difluoromethylating agent. The process requires precise temperature control (typically 0–5°C) to minimize side reactions and ensure high yields .

Quality Control and Specifications

Commercial batches of 1-(difluoromethyl)-4-nitro-1H-pyrazole adhere to stringent quality standards:

| Parameter | Specification |

|---|---|

| Purity (by GC) | ≥99% |

| Single Unknown Impurity | ≤0.5% |

| Moisture Content | ≤0.5% |

| DMF Residue | ≤0.5% |

These specifications ensure the compound’s suitability for high-value applications, such as active pharmaceutical ingredient (API) synthesis .

Applications in Pharmaceutical Development

Role in API Synthesis

1-(Difluoromethyl)-4-nitro-1H-pyrazole is a pivotal intermediate in synthesizing several therapeutic agents:

1. Factor XIa Inhibitors

The compound serves as a precursor for heterocyclic P2' groups in factor XIa inhibitors, which are investigated for their anticoagulant properties. For example, Milvexian (BMS-986177), an oral factor XIa inhibitor, leverages derivatives of this pyrazole to achieve selective thrombin inhibition, reducing thrombotic events without increasing bleeding risk .

2. NLRP3 Inflammasome Modulators

Derivatives of 1-(difluoromethyl)-4-nitro-1H-pyrazole are integral to developing NLRP3 inflammasome inhibitors. These molecules target pathways implicated in inflammatory diseases, including rheumatoid arthritis, Alzheimer’s disease, and cancer .

3. Anticoagulant Therapies

The nitro group’s reducibility enables the synthesis of 1-(difluoromethyl)-1H-pyrazole-4-amine, a key intermediate for FXIa inhibitors used in thromboembolic disorder treatments .

Biological Activity and Mechanistic Insights

Enzyme Inhibition

The nitro group facilitates interactions with enzymatic active sites. For instance, in factor XIa inhibition, the pyrazole core binds to the S1 pocket, while the difluoromethyl group enhances metabolic stability by resisting oxidative degradation .

Metabolic Stability

Fluorine atoms in the difluoromethyl group reduce cytochrome P450-mediated metabolism, prolonging the half-life of derived therapeutics. This property is critical for oral drugs like Milvexian, which require sustained plasma concentrations .

Comparative Analysis with Structural Analogues

4-(Difluoromethyl)-1-methyl-5-nitro-1H-pyrazole

This analogue (CAS 2227990-58-9) shares structural similarities but differs in substituent positions:

| Parameter | 1-(Difluoromethyl)-4-nitro-1H-pyrazole | 4-(Difluoromethyl)-1-methyl-5-nitro-1H-pyrazole |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 163.08 g/mol | 177.11 g/mol |

| Key Applications | Factor XIa inhibitors, NLRP3 modulators | Fungicide intermediates |

The methyl group at the 1-position in the analogue enhances steric bulk, altering its reactivity and biological target specificity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume